3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Description
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVKFCOQJURWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=C2OC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
- The synthesis often involves multi-component reactions combining appropriate pyridine derivatives with aldehydes or aldehyde precursors under controlled conditions.
- Solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve reactants and stabilize intermediates.
- Reaction parameters such as temperature, reaction time, and pH are optimized to prevent decomposition of the aldehyde group and to maximize product yield.
Specific Synthetic Routes
Although direct literature on the exact preparation of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is limited, closely related pyrano-pyridine derivatives provide insight into applicable methods:
Multi-component condensation reactions : These involve the condensation of aldehydes, malononitrile, and 2-pyridone or related pyridine derivatives in the presence of a base such as potassium carbonate in ethanol under reflux conditions. This method facilitates ring closure to form the fused heterocyclic system.
Dehydration reactions : Starting from suitable hydroxy or keto intermediates, dehydration using reagents like trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine under controlled temperature can promote ring closure and formation of the pyrano ring fused to the pyridine core.
Extraction and purification : After reaction completion, organic layers are separated and washed with aqueous bicarbonate or acid solutions to remove impurities. The product is then isolated by concentration under reduced pressure and purified by recrystallization or chromatography.
Reaction Conditions Summary
- The aldehyde group in this compound is reactive towards nucleophiles, necessitating mild reaction conditions to maintain integrity during synthesis.
- Using multi-component reactions reduces the number of synthetic steps and improves overall yield compared to traditional stepwise syntheses.
- Dehydration steps employing Tf2O have been demonstrated to efficiently form fused pyrano-pyridine rings with good selectivity and yield.
- Purification strategies involving aqueous washes and organic solvent extractions are crucial for removing acidic or basic impurities and isolating the target aldehyde compound.
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Multi-component condensation | Aldehydes, malononitrile, 2-pyridone, K2CO3, ethanol, reflux | Efficient ring formation in fewer steps | Requires careful base and solvent control |
| Dehydration reaction | Hydroxy/keto intermediates, Tf2O, pyridine, DCM, 0–25°C | High selectivity for ring closure | Sensitive to moisture and temperature |
| Purification | Aqueous NaHCO3, citric acid washes, DCM extraction | Removes impurities effectively | Multiple extraction steps needed |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids or ketones.
- Reduction : It can be reduced to yield alcohols.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, leading to various derivatives depending on the nucleophile used.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Oxidation | Carboxylic Acid/Ketone | Involves the transformation of the aldehyde group. |
| Reduction | Alcohol | Reduction of the aldehyde to an alcohol. |
| Substitution | Substituted Derivatives | Formation of derivatives based on nucleophiles. |
Biological Applications
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit antimicrobial effects against various pathogens.
- Anticancer Activity : Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth through modulation of specific biochemical pathways.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis in malignant cells.
Medicinal Applications
In medicinal chemistry, this compound is being explored as a lead compound for drug development:
- Drug Discovery : Its unique structural features allow it to interact with biological targets such as enzymes and receptors, making it a candidate for developing new therapeutics.
Table 2: Potential Drug Targets for this compound
| Target Type | Potential Interaction |
|---|---|
| Enzymes | Inhibition or activation |
| Receptors | Modulation of signaling pathways |
| DNA/RNA | Influence on gene expression |
Industrial Applications
The compound may also find applications in material science and industrial synthesis:
- Material Development : Research indicates potential uses in creating new materials with specific properties due to its reactivity and structural characteristics.
Mechanism of Action
The mechanism of action for 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde involves its interaction with various molecular targets through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The pyridine and pyran rings can also participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparison with Similar Compounds
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Uniqueness:
Biological Activity
Overview
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is a heterocyclic compound characterized by a fused pyridine and pyran ring structure. Its unique chemical properties have garnered attention for various biological activities, including potential therapeutic applications. This article explores its biochemical interactions, cellular effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₉NO₂
- CAS Number : 1346446-93-2
The biological activity of this compound is primarily mediated through its interactions with various enzymes and proteins. The compound can act as an inhibitor or activator in biochemical pathways, influencing cellular processes such as:
- Enzyme Modulation : It can interact with enzymes through covalent bonding or non-covalent interactions (hydrogen bonding and van der Waals forces) to modulate their activity.
- Cell Signaling : The compound may alter key signaling pathways by affecting the phosphorylation status of proteins involved in cellular signaling.
- Gene Expression : It has the potential to influence transcription factors and gene expression profiles in response to external stimuli.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Recent investigations highlight its potential as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity.
-
Anticancer Research :
- In a study involving human cancer cell lines (HeLa and HCT116), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptotic cells upon treatment.
-
Inflammation Model :
- In vivo models demonstrated that administration of the compound significantly reduced paw edema in formalin-induced inflammation tests, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde?
- Methodological Answer : Synthesis typically involves multi-component reactions with aldehydes, amines, and cyclic diketones. Evidence from analogous pyrano-pyrimidinone derivatives highlights the critical role of solvent selection (e.g., methanol, acetonitrile) in controlling reaction pathways and yields . Precursor purification (e.g., recrystallization or column chromatography) is essential to avoid side reactions. Reaction progress should be monitored via TLC or HPLC, and intermediates characterized by NMR to confirm regioselectivity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Assign chemical shifts for the aldehyde proton (δ ~9-10 ppm) and pyran/pyridine ring systems (δ 6-8 ppm for aromatic protons, δ 40-80 ppm for carbons) .
- HRMS : Validate molecular mass with <5 ppm error (e.g., calculated vs. observed m/z for [M+H]+) .
- IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹) and pyran ring (C-O-C stretch ~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS-compliant protocols:
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood due to potential respiratory hazards from aldehyde vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can solvent polarity influence the reaction outcomes in pyrano-pyridine synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates via dipole interactions, favoring cyclization. For example, in related pyrano[2,3-d]pyrimidinones, methanol increased yields by 20% compared to non-polar solvents due to enhanced nucleophilicity of intermediates . Solvent screening via DoE (Design of Experiments) is recommended to optimize dielectric constant and hydrogen-bonding capacity .
Q. How should researchers address contradictory spectral data during structural analysis?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., distinguishing diastereomers) .
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to confirm connectivity .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies improve low yields in aldehyde-functionalized pyrano-pyridine derivatives?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups for nucleophilic attack .
- Microwave Assistance : Reduce reaction time and improve regioselectivity (e.g., 30-minute cycles at 100°C) .
- Protection/Deprotection : Temporarily mask the aldehyde group (e.g., as an acetal) to prevent side oxidation .
Q. How can mechanistic studies elucidate the formation pathway of this compound?
- Methodological Answer :
- Isotopic Labeling : Use 13C-labeled aldehydes to track carbon incorporation into the pyran ring via LC-MS .
- Kinetic Profiling : Monitor intermediate concentrations via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
- DFT Calculations : Model transition states to predict favorable reaction pathways (e.g., [4+2] cycloaddition vs. stepwise mechanisms) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
